- Bradykinin antagonist dimer, CU201, inhibits the growth of human lung cancer cell lines by a "biased agonist" mechanism, Proceedings of the National Academy of Sciences of the United States of America, 2002, 99(7), 4608-4613
Cas no 96736-12-8 (D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P)
El péptido D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P es un análogo modificado de la sustancia P, diseñado para mejorar su estabilidad y selectividad en aplicaciones bioquímicas y farmacológicas. La introducción de residuos de D-aminoácidos (D-Arg1, D-Phe5, D-Trp7,9) incrementa su resistencia a la degradación enzimática, mientras que la sustitución por Leu11 optimiza su afinidad por receptores específicos. Este compuesto actúa como antagonista selectivo de los receptores de taquiquininas, particularmente el NK1, lo que lo hace útil en estudios de señalización celular y procesos inflamatorios. Su estructura modificada reduce interacciones no deseadas, ofreciendo mayor precisión en investigación biomédica.
96736-12-8 structure
Product Name:D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
Número CAS:96736-12-8
MF:C79H109N19O12
Megavatios:1516.83087706566
MDL:MFCD00076802
CID:804131
PubChem ID:118797406
Update Time:2025-07-24
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Propiedades químicas y físicas
Nombre e identificación
-
- L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-
- (D-Arg?00D-Phe?00D-Trp?·?00Leu??)-SubstanceP
- (D-ARG1,D-PHE5,D-TRP7·9,LEU11)-SUBSTANCE P
- [D-ARG1,D-PHE5,D-TRP7,9,LEU11]-SUBSTANCE P
- L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-p...
- L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leuc
- (D-ARG1,D-PHE5,D-TRP7.9,LEU11)-SUBSTANCE P
- AntagonistD,D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2
- D-Arg-L-Pro-L-Lys-L-Pro-D-Phe-L-Gln-D-Trp-L-Phe-D-Trp-L-Leu-L-Leu-NH2
- D-ARG-PRO-LYS-PRO-D-PHE-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2
- H-D-ARG-PRO-LYS-PRO-D-PHE-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2
- M.W. 1516.85 C79H109N19O12
- D-Arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide (ACI)
- D
- L
- Substance P, 1-D-arginine-5-D-phenylalanine-7-D-tryptophan-9-D-tryptophan-11-L-leucinamide- (ZCI)
- [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P
- L 756867
- Modified substance P
- Substance P analog
- CS-0028072
- D-Arg(1)-Pro(2)-Lys(3)-Pro(4)-D-Phe(5)-Gln(6)-D-Trp(7)-Phe(8)-D-Trp(9)-Leu(10)-Leu(11)-NH(2)
- [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, >=95% (HPLC)
- HY-103544
- RPKPFQWFWLL
- [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
- 96736-12-8
- (D-Arg1,D-Phe5,D-Trp7?9,Leu11)-Substance P
- BDBM50260268
- MFCD00076802
- CHEMBL501261
- AKOS024456872
- Antagonist D
- rPKPfQwFwLL-NH2
- D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
-
- MDL: MFCD00076802
- Renchi: 1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+/m1/s1
- Clave inchi: XVOCEQLNJQGCQG-ACRSGXKRSA-N
- Sonrisas: C(C1=CNC2C=CC=CC1=2)[C@@H](NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC1C=CC=CC=1)NC([C@@H]1CCCN1C(=O)[C@H](CCCCN)NC([C@@H]1CCCN1C(=O)[C@H](N)CCCNC(N)=N)=O)=O)C(=O)N[C@@H](CC1C=CC=CC=1)C(=O)N[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(=O)N)CC(C)C)CC1=CNC2C=CC=CC1=2
Atributos calculados
- Calidad precisa: 1515.85000
- Masa isotópica única: 1515.85030999g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 17
- Recuento de receptores de enlace de hidrógeno: 31
- Recuento de átomos pesados: 110
- Cuenta de enlace giratorio: 53
- Complejidad: 3110
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 11
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.4
- Superficie del Polo topológico: 508Ų
Propiedades experimentales
- PSA: 505.12000
- Logp: 8.33790
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | A769755-1mg |
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P |
96736-12-8 | 1mg |
$ 138.00 | 2023-04-19 | ||
| TRC | A769755-2.5mg |
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P |
96736-12-8 | 2.5mg |
$ 270.00 | 2023-04-19 | ||
| AAPPTec | P000630-5mg |
[D-Arg1,D-Phe5,D-Trp7,11]-Substance P |
96736-12-8 | 5mg |
$300.00 | 2024-07-20 | ||
| AAPPTec | P000630-10mg |
[D-Arg1,D-Phe5,D-Trp7,11]-Substance P |
96736-12-8 | 10mg |
$500.00 | 2024-07-20 | ||
| AAPPTec | P000630-25mg |
[D-Arg1,D-Phe5,D-Trp7,11]-Substance P |
96736-12-8 | 25mg |
$990.00 | 2024-07-20 | ||
| abcr | AB477755-1 mg |
(D-Arg1,D-Phe5,D-Trp7·9,Leu11)-Substance P; . |
96736-12-8 | 1mg |
€154.50 | 2023-06-15 | ||
| abcr | AB477755-5 mg |
(D-Arg1,D-Phe5,D-Trp7·9,Leu11)-Substance P; . |
96736-12-8 | 5mg |
€466.50 | 2023-06-15 | ||
| TargetMol Chemicals | TP1931-1mg |
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P |
96736-12-8 | 1mg |
¥ 1390 | 2024-07-23 | ||
| A2B Chem LLC | AD11843-5mg |
[D-Arg<sup>1</sup>,D-Phe<sup>5</sup>,D-Trp<sup>7,9</sup>,Leu<sup>11</sup>]-Substance P |
96736-12-8 | 5mg |
$453.00 | 2024-07-18 | ||
| A2B Chem LLC | AD11843-10mg |
[D-Arg<sup>1</sup>,D-Phe<sup>5</sup>,D-Trp<sup>7,9</sup>,Leu<sup>11</sup>]-Substance P |
96736-12-8 | 10mg |
$689.00 | 2024-07-18 |
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Design and synthesis of antagonists of substance P, Acta Chemica Scandinavica, 1986, 40(4), 295-302
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Preparation Products
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:96736-12-8)D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
Número de pedido:A1198544
Estado del inventario:in Stock
Cantidad:5mg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 02:37
Precio ($):276.0
Correo electrónico:sales@amadischem.com
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Literatura relevante
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
96736-12-8 (D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P) Productos relacionados
- 140896-21-5(Indolicidin)
- 275371-94-3(Taspoglutide)
- 192387-38-5(Neuropeptide AF (human))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96736-12-8)D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
Pureza:99%
Cantidad:5mg
Precio ($):276.0